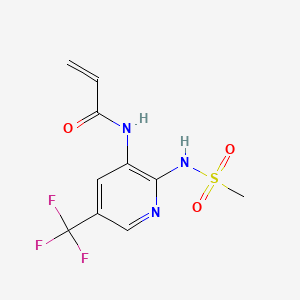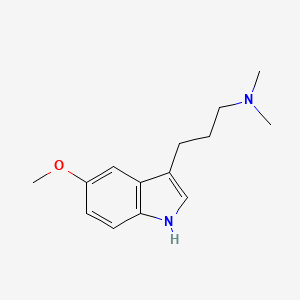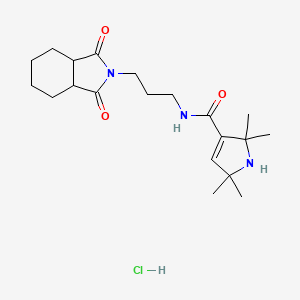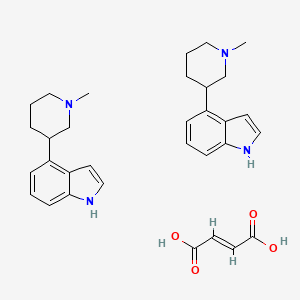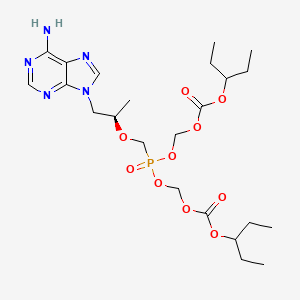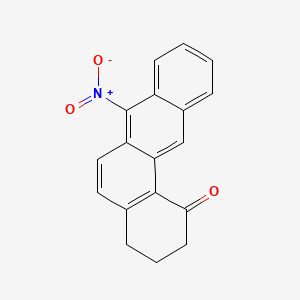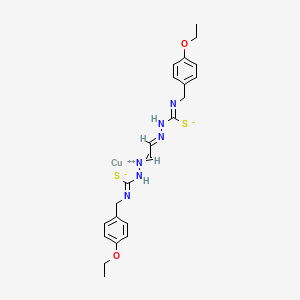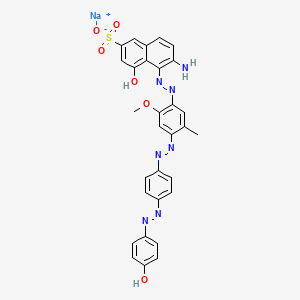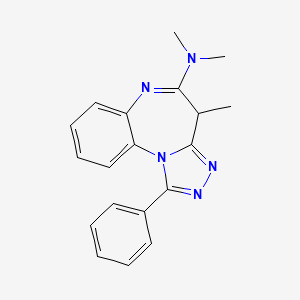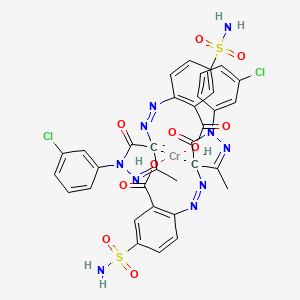
Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) is a complex organic compound that contains a chromate ion coordinated with two azo-linked sulfonamide benzoate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, followed by coupling with 5-sulfamoylbenzoic acid to form the azo-linked sulfonamide benzoate ligand.
Complexation with Chromate Ion: The azo compound is then reacted with a chromate source, such as potassium chromate or sodium chromate, under controlled pH conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:
Batch Processing: Utilizing batch reactors for the diazotization and coupling reactions.
Chromate Complexation: Continuous flow reactors for the complexation step to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The chromate ion in the compound can undergo redox reactions, acting as an oxidizing agent.
Substitution: The azo-linked sulfonamide benzoate ligands can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides under acidic conditions.
Substitution Reactions: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under controlled temperatures.
Major Products
Oxidation: Formation of various oxidized organic products depending on the substrate.
Substitution: Halogenated or nitrated derivatives of the azo-linked sulfonamide benzoate ligands.
科学研究应用
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis, particularly in oxidation reactions.
Analytical Chemistry: Employed as a reagent for the detection and quantification of certain metal ions.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to its chromate content and azo linkage.
Drug Development: Investigated for its potential in developing new pharmaceuticals with unique mechanisms of action.
Industry
Dye Manufacturing: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Material Science: Applied in the development of advanced materials with specific optical and electronic properties.
作用机制
The compound exerts its effects primarily through its chromate ion, which can participate in redox reactions, altering the oxidation state of substrates. The azo linkage also plays a role in the compound’s reactivity, allowing it to interact with various molecular targets. The pathways involved include:
Redox Pathways: Involving the transfer of electrons between the chromate ion and organic substrates.
Aromatic Substitution Pathways: Facilitated by the azo-linked sulfonamide benzoate ligands.
相似化合物的比较
Similar Compounds
- Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxybenzene-1-sulfonamidato(2-)]chromate(1-)
- Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-methylbenzoato(2-)]chromate(1-)
Uniqueness
Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) is unique due to its specific combination of chromate ion and azo-linked sulfonamide benzoate ligands, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in catalysis, analytical chemistry, and material science.
属性
CAS 编号 |
39002-49-8 |
|---|---|
分子式 |
C34H26Cl2CrN10O10S2-2 |
分子量 |
921.7 g/mol |
IUPAC 名称 |
2-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-5-sulfamoylbenzoic acid;chromium |
InChI |
InChI=1S/2C17H13ClN5O5S.Cr/c2*1-9-15(16(24)23(22-9)11-4-2-3-10(18)7-11)21-20-14-6-5-12(29(19,27)28)8-13(14)17(25)26;/h2*2-8H,1H3,(H,25,26)(H2,19,27,28);/q2*-1; |
InChI 键 |
AFTIMVZKGSAWIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


